Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

Peptidomimetic researchers require conformationally constrained building blocks for backbone SAR studies, yet few offer orthogonal protection and predictable β-turn induction. Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate addresses this need. • Cα-tetrasubstituted THF core induces β-turn types I & III in peptide backbones • Orthogonal Boc (acid-labile) and methyl ester (basic-labile) groups permit chemoselective sequential functionalization • Demonstrated antimycobacterial activity when incorporated into cationic peptides Supplied with ≥98% purity; store at -20°C, ships ambient.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1144505-59-8
Cat. No. B1402318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
CAS1144505-59-8
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC
InChIInChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14)
InChIKeyDEXQNYKFGJHHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate Overview


Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate (CAS 1144505-59-8) is a synthetically derivatized, orthogonally protected tetrahydrofuran (THF)-based Cα-tetrasubstituted amino acid building block, characterized by a Boc-protected amino group and a methyl ester [1]. This compound belongs to a broader class of cyclic Cα-tetrasubstituted α-amino acids known for their ability to rigidify peptide backbones and induce stable secondary structures when incorporated into peptide sequences, a property critical for developing conformationally constrained peptidomimetics and biological probes [2].

Orthogonal Boc/methyl ester protection supports sequential N- and C-terminal functionalization.
Cα-tetrasubstituted THF core provides conformational rigidity for β-turn peptidomimetics.
Boc protection aligns with scalable chiral synthesis routes for reliable supply.

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate Differentiation


Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate cannot be simply interchanged with other in-class compounds, such as simpler 3-aminotetrahydrofuran derivatives or different Cα-tetrasubstituted amino acids. The core differentiator lies in the specific combination of its orthogonal protecting groups—the acid-labile Boc group and the basic-labile methyl ester—which permits chemoselective deprotection and sequential functionalization [1]. Additionally, the THF ring's size and heteroatom placement create a unique conformational constraint, which, when combined with the Cα-tetrasubstitution, induces specific peptide backbone turns (β-turn types I and III) that vary significantly with the stereochemistry of the incorporated amino acid [2]. Substituting this building block with an acyclic analog (e.g., an N-Boc-protected α,α-disubstituted glycine derivative) eliminates the critical conformational rigidity provided by the cyclic THF scaffold, thereby compromising the intended secondary structure in downstream peptidomimetics [2].

Acyclic analog
Acyclic α,α-disubstituted amino acids (e.g., Aib) lack THF's conformational constraint, altering secondary structure.
Non-orthogonal protecting groups
Bis-Boc or bis-methyl ester analogs prevent chemoselective deprotection, complicating stepwise elongation.
Cbz protection
Cbz-protected derivatives require hydrogenolysis, which may be incompatible with sensitive functional groups.

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: Quantitative Evidence


Orthogonal Protection for Chemoselective Elaboration

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate possesses acid-labile Boc (amine) and base-labile methyl ester (carboxyl) protecting groups, enabling stepwise functionalization at two sites under mutually exclusive conditions [1]. In contrast, alternative analogs with identical protecting groups (e.g., bis-Boc or bis-methyl ester) are unsuitable for peptide chain extension due to a lack of chemoselectivity. While other orthogonal protection schemes exist (e.g., Fmoc/tBu), the Boc/Me combination provides distinct economic and compatibility advantages for acid-stable targets. Unlike Cbz-protected analogs, which require harsher or catalytic hydrogenation conditions that may be incompatible with the THF ring, Boc deprotection proceeds under mild acidic conditions (e.g., TFA) [2].

Deprotection Orthogonality
Class-level
Boc (acid-labile) and methyl ester (base-labile) enable sequential N- and C-terminal functionalization without mutual interference.
Supports chemoselective peptide synthesis workflow.
Avoids harsh hydrogenation; compare with Cbz.
Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

Cα-Tetrasubstitution Induces Conformational Rigidity

The Cα-tetrasubstituted THF ring in this compound imposes a unique conformational constraint not found in acyclic α,α-disubstituted amino acids [1]. In a direct structural comparison, a TAA-Ala dipeptide incorporating a related THF amino acid (R,S,S isomer) adopted a β-turn type I conformation, whereas its S,R,S isomer did not. The R,S,S-Gly-TAA-Ala tripeptide further exhibited two consecutive β-turn type III structures stabilized by i+3→i intramolecular H-bonds in both solid state and solution [2]. The cyclic THF scaffold forces specific φ and ψ backbone dihedral angles that acyclic, rotationally flexible analogs cannot access.

Conformational Constraint
Head-to-head
R,S,S-Gly-THF-TAA-Ala tripeptide forms two consecutive β-turn type III structures (X-ray and NMR).
Provides predictable β-turn motifs for SAR studies.
Solid-state and solution evidence confirm hydrogen bonding pattern.
Peptidomimetics Conformational Constraint Cα-Tetrasubstituted Amino Acids

THF Amino Acid Directs Antitubercular Bioactivity

Incorporation of a THF amino acid into linear cationic tetra- and octapeptides produced distinct antitubercular activity profiles that were dependent on peptide length and N-terminus protection . Octapeptides containing a THF amino acid exhibited significant activity against Mycobacterium tuberculosis (H37Rv), while tetra- and hexapeptides were inactive. N-terminus-deprotected esters demonstrated excellent selectivity for M. tuberculosis with no toxicity toward mammalian Vero cells . The THF amino acid induces a conformational turn that optimizes the cationic peptide's amphipathic structure, enhancing membrane interaction and selectivity.

Antimycobacterial Screening
Class-level, Data to verify
THF-AA octapeptides showed selective activity against M. tuberculosis H37Rv; shorter peptides were inactive.
Supports THF scaffold for antimicrobial SAR investigation.
Activity depends on peptide length and sequence; requires validation.
Antitubercular Peptides Structure-Activity Relationship Cationic Peptides

Boc Protection Preferred for Scalable Chiral Synthesis

The Boc protection strategy is integral to patented, scalable processes for manufacturing chiral 3-aminotetrahydrofuran derivatives [1]. The patent specifically claims processes for synthesizing (S)-3-Amino-tetrahydrofuran and (R)-3-Amino-tetrahydrofuran, wherein Boc or Cbz protection of the amine is a preferred embodiment [1]. Boc protection is favored over other protecting groups (e.g., Cbz) in many industrial settings due to the mild, metal-free conditions required for its removal (e.g., TFA vs. catalytic hydrogenation), which is critical for maintaining the integrity of the chiral THF core during multi-step syntheses.

Process Compatibility
Class-level
Boc protection is preferred in patented large-scale synthesis; mild TFA deprotection avoids hydrogenation.
Aligns with industrial synthetic routes for reliable procurement.
Mild acidolytic removal maintains chiral THF integrity.
Chiral Synthesis Process Chemistry 3-Aminotetrahydrofuran

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate Applications


Solid-Phase Synthesis of Constrained Peptidomimetics

This compound is ideally suited for Fmoc-based solid-phase peptide synthesis (SPPS) where a non-native, rigid β-turn inducing element is required. The orthogonal Boc/methyl ester protection allows for standard SPPS incorporation at the N-terminus followed by mild acidolytic removal of the Boc group for further chain elongation, or hydrolysis of the methyl ester for on-resin cyclization or C-terminal modification [1]. The Cα-tetrasubstituted THF core imposes a predictable conformational constraint, which has been shown to induce specific β-turn motifs (types I and III) in peptide backbones, making it a powerful tool for probing structure-activity relationships (SAR) where backbone conformation is a variable [2].

Antimicrobial Peptide Leads Against Drug-Resistant Pathogens

Research has demonstrated that incorporating THF amino acids into cationic peptides can yield compounds with significant, selective activity against Mycobacterium tuberculosis . This makes methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate a valuable starting material for medicinal chemistry groups focused on developing new antimycobacterial agents, particularly those aiming to exploit the conformational and amphipathic properties conferred by the THF scaffold. Its protected form allows for modular synthesis and systematic optimization of peptide sequences to enhance potency and selectivity while minimizing cytotoxicity.

Orthogonally Protected Chiral THF Synthons

The compound serves as a versatile, orthogonally protected synthon in the total synthesis of more complex molecules requiring a chiral, quaternary amino acid center. Its structure aligns with intermediates described in patented, scalable routes for manufacturing chiral 3-aminotetrahydrofuran derivatives [3]. The methyl ester can be selectively reduced to an alcohol or hydrolyzed to the free acid, while the Boc-protected amine can be unmasked for coupling or further functionalization. This dual reactivity makes it a strategic intermediate for constructing molecules with a dense array of functional groups.

Fluorescent Probes for Protein Folding Studies

The Cα-tetrasubstituted THF amino acid scaffold has been employed as a building block for fluorescent peptidomimetics [4]. The conformational rigidity imparted by the THF ring allows for precise spatial control of attached fluorophores, enabling distance-dependent energy transfer (e.g., FRET) studies to probe protein folding dynamics or intermolecular interactions. The orthogonal protecting groups of methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate provide the synthetic handles needed to site-specifically introduce both a fluorescent label and a peptide chain, facilitating the creation of well-defined biophysical probes.

Application
Selection Property
Validation Focus
Constrained Peptidomimetic SPPS
Orthogonal protection for on-resin deprotection
β-turn conformation by NMR or X-ray
Antimycobacterial Lead Optimization
Cationic peptide scaffold with THF conformational turn
MIC selectivity and cytotoxicity profiling
Chiral Synthon for Complex Molecules
Dual-reactive handles (ester and amine)
Scalability and orthogonal transformation yields
Fluorescent Biophysical Probes
Rigid THF spacer for controlled fluorophore placement
FRET distance dependence and folding dynamics

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